molecular formula C20H22N4O2S B5489575 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No. B5489575
M. Wt: 382.5 g/mol
InChI Key: MIKYHJREQLHZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide and related compounds typically involves multi-step synthetic routes. These processes might start with the formation of the benzothiazole ring, followed by functionalization with methoxy and acetamide groups, and finally coupling with the piperazine derivative. The precise synthesis methods depend on the desired substitution patterns and the functional groups involved.

Molecular Structure Analysis

The molecular structure of this compound has been studied using techniques such as 1H NMR, 13C NMR, and elemental analysis. These studies confirm the structure of the synthesized compounds and provide insight into their geometrical conformation and electronic distribution. The compound's structure is characterized by an almost planar benzothiazole moiety and a flexible piperazine ring, which may adopt various conformations depending on its environment.

Chemical Reactions and Properties

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide can undergo various chemical reactions, including substitutions at the piperazine nitrogen or the phenyl ring, modifications of the methoxy group, or hydrolysis of the acetamide linkage. These reactions allow for the generation of analogs with different pharmacological profiles.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline form, are crucial for understanding the compound's behavior in biological systems and during pharmaceutical formulation. The solubility in various solvents can influence its absorption and distribution in the body, while the melting point and crystallinity affect its stability and shelf life.

Chemical Properties Analysis

The chemical properties of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenyl-1-piperazinyl)acetamide, such as pKa, logP, and reactivity with biological macromolecules, are essential for predicting its pharmacokinetics and interaction with biological targets. These properties can help in designing analogs with improved therapeutic efficacy and reduced toxicity.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-26-16-7-8-17-18(13-16)27-20(21-17)22-19(25)14-23-9-11-24(12-10-23)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKYHJREQLHZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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